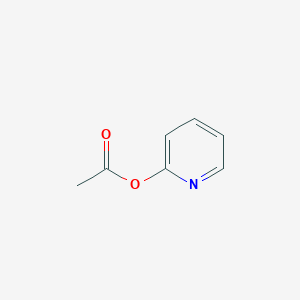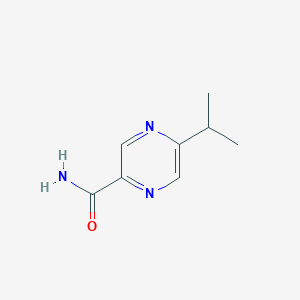
5-Propan-2-ylpyrazine-2-carboxamide
Descripción general
Descripción
5-Propan-2-ylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H13N3O. It is a pyrazine derivative that has been used extensively in scientific research due to its unique properties. The compound is known for its ability to act as a potent inhibitor of certain enzymes, making it an important tool in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-Propan-2-ylpyrazine-2-carboxamide is thought to involve the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action may vary depending on the specific enzyme being inhibited.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Propan-2-ylpyrazine-2-carboxamide are primarily related to its ability to inhibit certain enzymes. This inhibition can lead to changes in the levels of various neurotransmitters in the brain, which can have wide-ranging effects on physiological processes such as mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Propan-2-ylpyrazine-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool in studying the role of these enzymes in various physiological and biochemical processes. However, one limitation of the compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving 5-Propan-2-ylpyrazine-2-carboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another potential direction is the use of the compound in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 5-Propan-2-ylpyrazine-2-carboxamide is typically carried out using a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dichloropyrazine with isobutyric acid in the presence of a base catalyst. The resulting compound is then converted to the desired product through a series of additional reactions.
Aplicaciones Científicas De Investigación
5-Propan-2-ylpyrazine-2-carboxamide has been used extensively in scientific research due to its ability to inhibit certain enzymes. It has been shown to be effective in inhibiting the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are important in the regulation of neurotransmitters in the brain. This makes the compound an important tool in the study of various neurological disorders such as Alzheimer's disease and depression.
Propiedades
IUPAC Name |
5-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-3-11-7(4-10-6)8(9)12/h3-5H,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNNJNYUBPZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911946 | |
| Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-ylpyrazine-2-carboxamide | |
CAS RN |
111035-35-9 | |
| Record name | 2-Pyrazinecarboxamide, 5-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




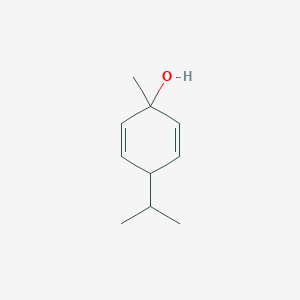
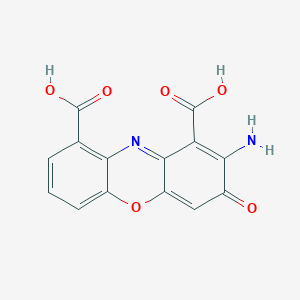

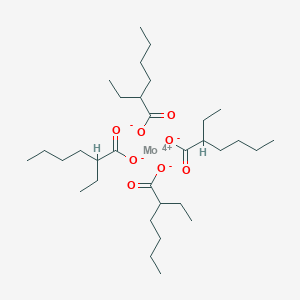

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
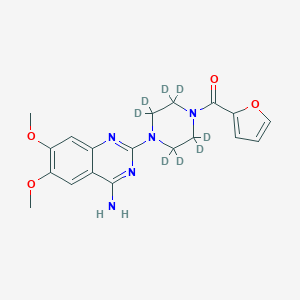
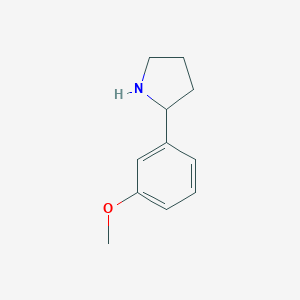

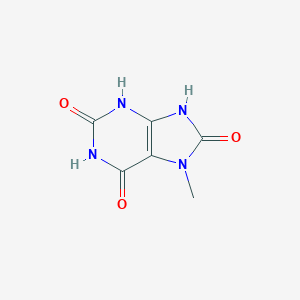
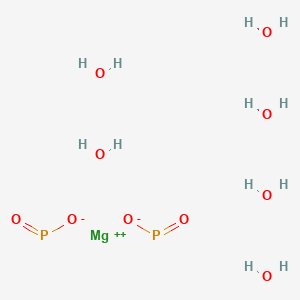
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
